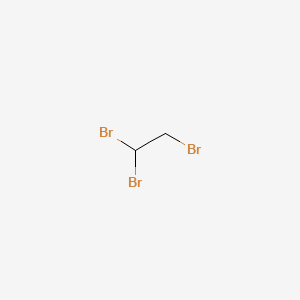

1,1,2-Tribromoethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2-tribromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br3/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMDOMSJJIFTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058817 | |

| Record name | Ethane, 1,1,2-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-74-0 | |

| Record name | 1,1,2-Tribromoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,1,2-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,1,2-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-tribromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,2-Tribromoethane from Vinyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 1,1,2-tribromoethane, a valuable intermediate in organic synthesis, through the electrophilic addition of bromine to vinyl bromide. This guide details the reaction mechanism, experimental protocol, and quantitative data, offering a practical resource for laboratory applications.

Introduction

This compound is a halogenated hydrocarbon that serves as a precursor in various synthetic pathways, including the preparation of pharmaceuticals and other specialty chemicals. The synthesis from vinyl bromide (bromoethene) is a direct and efficient method, proceeding via an electrophilic addition mechanism. This document outlines the core principles and practical execution of this important transformation.

Reaction Mechanism and Pathway

The synthesis of this compound from vinyl bromide is a classic example of electrophilic addition to an alkene. The double bond in vinyl bromide acts as a nucleophile, attacking the electrophilic bromine molecule. The reaction proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by a bromide ion in an anti-addition fashion.

The overall transformation can be represented as follows:

CH₂=CHBr + Br₂ → CH₂BrCHBr₂

A diagram illustrating the logical flow of the synthesis is provided below.

Caption: Workflow for the synthesis of this compound.

The reaction mechanism, detailing the formation of the bromonium ion intermediate, is depicted in the following diagram.

Caption: Mechanism of electrophilic addition of bromine to vinyl bromide.

Experimental Protocol

Materials:

-

Vinyl bromide (CH₂=CHBr)

-

Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or glacial acetic acid)

-

Sodium thiosulfate solution (Na₂S₂O₃)

-

Sodium bicarbonate solution (NaHCO₃), saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve vinyl bromide in an appropriate inert solvent (e.g., dichloromethane). Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Bromine: Slowly add a solution of bromine, dissolved in the same solvent, to the cooled vinyl bromide solution via a dropping funnel. The addition should be dropwise to maintain the reaction temperature and control the evolution of any heat. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of vinyl bromide.

-

Quenching the Reaction: Once the reaction is complete, quench any excess bromine by adding a sufficient amount of aqueous sodium thiosulfate solution until the mixture becomes colorless.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.

Safety Precautions:

-

Both vinyl bromide and bromine are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Bromine is highly reactive and should be handled with extreme care.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for the starting material and the product.

Table 1: Physical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Vinyl Bromide | C₂H₃Br | 106.95 | 15.8 | 1.517 (at 16°C) |

| This compound | C₂H₃Br₃ | 266.76 | 188-190 | 2.620 (at 20°C) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | δ (ppm): ~4.2 (d, 2H, -CH₂Br), ~5.8 (t, 1H, -CHBr₂) |

| ¹³C NMR | δ (ppm): ~36 (-CH₂Br), ~40 (-CHBr₂) |

| Infrared (IR) | Key peaks (cm⁻¹): ~3000 (C-H stretch), ~1200 (C-H bend), ~600-700 (C-Br stretch) |

| Mass Spectrometry (MS) | m/z: 266 (M⁺), 187, 185, 107, 105 |

Note: Exact peak positions in NMR and IR spectra may vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from vinyl bromide via electrophilic addition of bromine is a fundamental and reliable transformation in organic chemistry. This guide provides the essential theoretical and practical knowledge for researchers and professionals to successfully perform this synthesis. Adherence to the outlined protocol and safety precautions is paramount for achieving high yields of the desired product in a safe and efficient manner. The provided quantitative data will aid in the characterization and quality control of the synthesized this compound.

physical and chemical properties of 1,1,2-Tribromoethane

This technical guide provides an in-depth overview of the physical, chemical, and toxicological properties of 1,1,2-Tribromoethane. It is intended for researchers, scientists, and professionals in drug development and environmental sciences who require detailed information on this halogenated hydrocarbon. This document includes key physical and chemical data, experimental protocols for its synthesis and analysis, and a proposed metabolic pathway based on related compounds.

Core Properties of this compound

This compound (CAS No. 78-74-0) is a dense, colorless to pale-yellow liquid.[1] It is classified as a toxic brominated volatile organic compound and is known to be an irritant to the eyes, skin, and respiratory system.[2][3] Due to its chemical properties, it is incompatible with strong oxidizing agents, bases, aluminum, alkali metals, and magnesium.[1]

Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂H₃Br₃ | [2][4][5] |

| Molecular Weight | 266.76 g/mol | [2][4][5] |

| Density | 2.61 g/mL at 25 °C | [2][3] |

| Boiling Point | 187-190 °C at 721 mm Hg | [2][3] |

| Melting Point | -29.3 °C | [3] |

| Vapor Pressure | 0.969 mmHg at 25 °C | [3] |

| Refractive Index (n20/D) | 1.593 | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| LogP (Octanol/Water Partition Coefficient) | 2.72 | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound.

-

¹H NMR: Spectral data for this compound is available, showing characteristic shifts for the protons in its structure.[8][9]

-

IR Spectroscopy: Infrared spectra have been recorded for both the liquid (between salts) and vapor phases of the compound.[10]

-

Mass Spectrometry: Electron ionization mass spectrometry data is available for the characterization of this compound.[11][12]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A documented method for the synthesis of this compound involves the bromination of ethane.[2] However, this method results in a low yield of the desired product. A more general and potentially higher-yielding approach involves the bromination of a 1,1,2-trihaloethane, where at least one of the halogens is chlorine.[6]

Protocol for Bromination of Ethane:

-

A stream of ethane gas with a flow rate of 5 standard mL/min is passed through a bromine bubbler maintained at 21 °C.[2]

-

The resulting gas mixture, with an ethane to bromine molar ratio of 3.6:1, is then passed through a glass reactor with a 3.6 mm internal diameter. The reactor is packed with borosilicate beads.[2]

-

The average residence time in the reactor is 27 seconds.[2]

-

This process results in the conversion of 24% of the ethane, with a product selectivity of less than 1% for this compound. The major products are ethyl bromide (86%), 1,2-dibromoethane (12%), and 1,1-dibromoethane (1%).[2]

Purification of Crude Bromoethanes

Adapted Purification Protocol:

-

Wash the crude this compound with an aqueous solution containing 200 g/L of sodium chloride or magnesium chloride. To bind any free halogens, sodium thiosulfate can be added to this solution.[4]

-

Separate the aqueous phase.

-

Wash the organic phase with a 3% sodium hydroxide solution to neutralize any acidic impurities.[4]

-

Separate the aqueous phase.

-

To stabilize the purified this compound, an appropriate stabilizer such as triethanolamine can be added.[4]

Analytical Methodology

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound.[3]

RP-HPLC Protocol:

-

Column: A Newcrom R1 HPLC column is suitable for this separation.[3]

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid.[3]

-

Detection: UV-Vis detection is appropriate for this analysis.

-

Mass Spectrometry Compatibility: For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase should be replaced with formic acid.[3] This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[3]

Biological Fate and Proposed Metabolic Pathway

While no specific signaling or metabolic pathways for this compound have been documented, the metabolism of structurally similar compounds, such as 1,1,2,2-tetrabromoethane and 1,2-dibromoethane, can provide insights into its potential biotransformation. The metabolism of 1,1,2,2-tetrabromoethane in rats yields dibromoacetic acid, glyoxylic acid, and oxalic acid as urinary metabolites.[10] The biotransformation of 1,2-dibromoethane is known to produce two reactive intermediates: 2-bromoacetaldehyde and S-(2-bromoethyl) glutathione.[7]

Based on these findings, a plausible metabolic pathway for this compound is proposed below. This pathway is hypothetical and requires experimental validation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocols section.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[1][13] Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[3] Store in a cool, dark place as the substance is light-sensitive.[1] Dispose of contents and container to an approved waste disposal plant.[14]

References

- 1. research.rug.nl [research.rug.nl]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Ethane, 1,1,2-tribromo- | SIELC Technologies [sielc.com]

- 4. DE1243169B - Process for purifying and stabilizing crude dibromoethane - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. WO2015166961A1 - this compound production method - Google Patents [patents.google.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. This compound | C2H3Br3 | CID 66222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Degradation pathways of trichloroethylene and 1,1,1-trichloroethane by Mycobacterium sp. TA27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of dose on the metabolism of 1,1,2,2-tetrabromoethane in F344/N rats after gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethane, 1,1,2-tribromo- [webbook.nist.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. This compound | C2H3Br3 | CID 66222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 1,2-Dibromoethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of 1,1,2-Tribromoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and bonding of 1,1,2-tribromoethane (C₂H₃Br₃). In the absence of comprehensive experimental data from techniques such as gas electron diffraction or microwave spectroscopy, this report leverages high-level quantum chemical computations to elucidate the molecule's geometric parameters. The presented data, including bond lengths, bond angles, and dihedral angles, offer critical insights for researchers in fields such as molecular modeling, drug design, and toxicology, where a precise understanding of molecular conformation is paramount.

Molecular Structure and Bonding

This compound is a halogenated hydrocarbon with the chemical formula CHBr₂CH₂Br. Its structure consists of a two-carbon ethane backbone where one carbon atom is bonded to two bromine atoms and one hydrogen atom (the C1, or α-carbon), and the other carbon atom is bonded to one bromine atom and two hydrogen atoms (the C2, or β-carbon).

The bonding within the molecule is characterized by single covalent bonds. The carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each carbon. The presence of the bulky and electronegative bromine atoms significantly influences the molecule's conformation and electronic properties. The C-Br bonds are polar, with the electron density shifted towards the bromine atoms, creating partial positive charges on the carbon atoms and partial negative charges on the bromine atoms. This polarity gives the molecule a net dipole moment.

Rotation around the C-C single bond leads to different conformational isomers, primarily the gauche and anti conformers. Due to steric hindrance between the large bromine atoms, the conformational landscape is a key aspect of its structure. Computational studies are essential to determine the relative stabilities and geometric parameters of these conformers.

Data Presentation: Calculated Molecular Geometry

The molecular geometry of the most stable conformer of this compound was determined using Density Functional Theory (DFT) calculations at the B3LYP level of theory with a 6-311G(d,p) basis set. The following tables summarize the key structural parameters.

Table 1: Bond Lengths

| Bond | Length (Å) |

| C1 - C2 | 1.535 |

| C1 - H1 | 1.085 |

| C1 - Br1 | 1.958 |

| C1 - Br2 | 1.958 |

| C2 - H2 | 1.089 |

| C2 - H3 | 1.089 |

| C2 - Br3 | 1.965 |

Table 2: Bond Angles

| Angle | Angle (°) |

| C2 - C1 - H1 | 108.5 |

| C2 - C1 - Br1 | 111.2 |

| C2 - C1 - Br2 | 111.2 |

| H1 - C1 - Br1 | 108.9 |

| H1 - C1 - Br2 | 108.9 |

| Br1 - C1 - Br2 | 108.1 |

| C1 - C2 - H2 | 110.1 |

| C1 - C2 - H3 | 110.1 |

| C1 - C2 - Br3 | 110.8 |

| H2 - C2 - H3 | 108.4 |

| H2 - C2 - Br3 | 108.9 |

| H3 - C2 - Br3 | 108.9 |

Table 3: Dihedral Angles

| Dihedral Angle | Angle (°) |

| H1 - C1 - C2 - H2 | -59.8 |

| H1 - C1 - C2 - H3 | 179.7 |

| H1 - C1 - C2 - Br3 | 59.9 |

| Br1 - C1 - C2 - H2 | 60.1 |

| Br1 - C1 - C2 - H3 | -60.4 |

| Br1 - C1 - C2 - Br3 | 179.8 |

| Br2 - C1 - C2 - H2 | 179.9 |

| Br2 - C1 - C2 - H3 | 59.6 |

| Br2 - C1 - C2 - Br3 | -60.2 |

Experimental Protocols: Computational Methodology

3.1. Software and Method

-

Software: Gaussian 16, Revision C.01

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311G(d,p)

3.2. Geometry Optimization Procedure

-

Initial Structure Generation: An initial 3D structure of this compound was built using the Avogadro molecular editor.

-

Conformational Search: A preliminary conformational search was performed to identify the lowest energy conformer.

-

Geometry Optimization: The geometry of the most stable conformer was fully optimized in the gas phase without any symmetry constraints. The optimization was carried out until the forces on the atoms were less than 0.00045 Ha/Bohr and the displacement for the next step was less than 0.0018 Bohr.

-

Frequency Analysis: A vibrational frequency calculation was performed on the optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Visualizations

The following diagrams illustrate the molecular structure and the computational workflow used to determine its geometry.

Caption: Ball-and-stick model of the this compound molecule.

In-Depth Technical Guide: 2-Amino-2,3-dimethylbutanenitrile

CAS Number: 13893-53-3

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official regulatory documentation.

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, hazards, and toxicological profile of 2-Amino-2,3-dimethylbutanenitrile (CAS RN 13893-53-3). This compound is a key intermediate in the synthesis of imidazolinone herbicides.[1][2] Its toxicological properties are of significant interest due to potential occupational and environmental exposure. This document includes detailed summaries of its physicochemical characteristics, a thorough hazard assessment based on GHS classifications, and an exploration of its mechanisms of action, including its role as a precursor to acetolactate synthase inhibitors and the potential for cyanide-related toxicity. Experimental protocols for key toxicological assays are provided, along with visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

2-Amino-2,3-dimethylbutanenitrile is a colorless to light yellow oily liquid.[1][3] It is slightly soluble in water and miscible with organic solvents like ether and ethanol.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂ | [4] |

| Molecular Weight | 112.17 g/mol | [4] |

| CAS Number | 13893-53-3 | [4] |

| Appearance | Colorless to light yellow liquid | [3][5] |

| Boiling Point | 165.7 °C at 1013.25 hPa | [6] |

| Flash Point | 65.5 °C at 1013 hPa | [6] |

| Density | 0.896 ± 0.06 g/cm³ (Predicted) | [5] |

| Vapor Pressure | 1.26 mmHg at 25°C | [5][7] |

| Water Solubility | Slightly soluble | [1] |

| pKa | 5.18 ± 0.25 (Predicted) | [8] |

| LogP | 0.7 at 23°C and pH 6.1-10.5 | [1] |

Hazards and GHS Classification

2-Amino-2,3-dimethylbutanenitrile is classified as a highly toxic substance. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation.[4][6] It is also very toxic to aquatic life with long-lasting effects.[4]

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | токсичность | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 1 | токсичность | Danger | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 1 | токсичность | Danger | H330: Fatal if inhaled |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Окружающая среда | Warning | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Окружающая среда | Warning | H410: Very toxic to aquatic life with long lasting effects |

Data sourced from aggregated GHS information provided by multiple companies to the ECHA C&L Inventory.[4]

Toxicological Profile

The toxicity of 2-Amino-2,3-dimethylbutanenitrile is significant, with low LD50 and LC50 values. A notable aspect of its toxicity is the potential to release cyanide, leading to histotoxic hypoxia.[3]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 83 mg/kg bw | [6] |

| LD50 | Rabbit (male) | Dermal | 23 mg/kg bw | [6] |

| LC50 | Rat (male/female) | Inhalation | 73 ppm | [6] |

| LC50 (96h) | Lepomis macrochirus (Bluegill sunfish) | Aquatic | 0.75 mg/L | [6] |

| EC50 (48h) | Daphnia magna (Water flea) | Aquatic | 6.9 mg/L | [6] |

| NOEC (96h) | Pseudokirchneriella subcapitata (Green algae) | Aquatic | 0.1 mg/L | [6] |

Mechanism of Action and Signaling Pathways

The biological effects of 2-Amino-2,3-dimethylbutanenitrile are primarily understood through its role as a precursor to imidazolinone herbicides and its potential to metabolically release cyanide.

Inhibition of Acetolactate Synthase (ALS)

2-Amino-2,3-dimethylbutanenitrile is a key intermediate in the synthesis of imidazolinone herbicides.[1][2] These herbicides function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][9] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[9][10] By blocking this enzyme, the synthesis of these essential amino acids is halted, leading to a cessation of protein synthesis, inhibition of cell division, and ultimately, plant death.[10]

Cyanide Toxicity Pathway

A significant toxicological concern with 2-Amino-2,3-dimethylbutanenitrile is its potential to release cyanide (HCN) through metabolic processes or thermal decomposition.[3] Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[11][12] By binding to the ferric iron (Fe³⁺) in cytochrome a₃, cyanide blocks the transfer of electrons to oxygen, thereby halting aerobic respiration and leading to a rapid depletion of ATP.[12][13] This "histotoxic hypoxia" results in cellular energy failure and can lead to severe systemic effects, including neurotoxicity and cardiac arrest.[11][13]

Experimental Protocols

The following are generalized protocols for key toxicological studies based on OECD guidelines. Specific experimental parameters may vary.

Acute Oral Toxicity (OECD 425)

Objective: To determine the median lethal dose (LD50) following a single oral administration.

Methodology:

-

Animal Model: Young adult rats (female preferred), fasted overnight prior to dosing.[14]

-

Dose Administration: The test substance is administered by gavage using a stomach tube. Dosing is sequential, with a single animal dosed at a time, typically at 48-hour intervals.[14]

-

Dose Selection: The initial dose is selected based on a preliminary estimate of the LD50. Subsequent doses are adjusted up or down based on the survival of the previous animal.[14]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[14]

-

Endpoint: The LD50 is calculated using the maximum likelihood method.[14]

Acute Dermal Toxicity (OECD 402)

Objective: To determine the acute toxicity following a single dermal application.

Methodology:

-

Animal Model: Adult rats, rabbits, or guinea pigs with healthy, intact skin. The fur on the dorsal area is clipped 24 hours before the test.[15][16]

-

Test Substance Application: The substance is applied uniformly over a shaved area (at least 10% of the body surface) and held in place with a porous gauze dressing for 24 hours.[17]

-

Dose Levels: A fixed-dose procedure is used, with a starting dose selected based on available data.[16]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Skin irritation at the application site is also evaluated.[16]

-

Endpoint: Determination of the dose at which no more than one death occurs or no evident toxicity is observed, allowing for GHS classification.[16]

Acute Inhalation Toxicity (OECD 436)

Objective: To assess the toxicity following a short-term inhalation exposure.

Methodology:

-

Animal Model: Young adult rats are the preferred species.[18]

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a standard duration of 4 hours.[18]

-

Concentration Levels: A stepwise procedure with pre-defined concentration levels corresponding to GHS categories is used.[18]

-

Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days post-exposure.[18]

-

Endpoint: The outcome at each step (mortality or no mortality) determines the next concentration to be tested, leading to a GHS classification.[18]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To assess the mutagenic potential of the substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and/or Escherichia coli.

Methodology:

-

Test Strains: Histidine-dependent strains of S. typhimurium or tryptophan-dependent strains of E. coli are used.[19][20]

-

Exposure: Bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[21]

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.[20]

-

Incubation: Plates are incubated for 48-72 hours.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.[19]

In Vitro Mammalian Chromosome Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

-

Cell Cultures: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are used.[6][8]

-

Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).[22]

-

Metaphase Arrest: After exposure, a metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.[22]

-

Harvesting and Staining: Cells are harvested, fixed, and stained.

-

Analysis: Chromosomes are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a clastogenic effect.[22]

Synthesis

A common method for the synthesis of 2-Amino-2,3-dimethylbutanenitrile is a variation of the Strecker synthesis.[21]

Reaction Scheme:

3-Methyl-2-butanone + Ammonium Chloride + Sodium Cyanide → 2-Amino-2,3-dimethylbutanenitrile

General Protocol:

-

Sodium cyanide, water, and concentrated ammonia are combined and stirred until the sodium cyanide is dissolved.

-

Ammonium chloride and a phase transfer catalyst (e.g., benzyltriethylammonium chloride) are added.

-

3-Methyl-2-butanone (methyl isopropyl ketone) is added dropwise while maintaining the temperature below 30°C.

-

The mixture is stirred at room temperature for 4-6 hours.

-

The organic phase is separated, and the aqueous phase is extracted with a solvent like dichloromethane.

-

The combined organic phases are dried and the solvent is removed.

Conclusion

2-Amino-2,3-dimethylbutanenitrile is a chemical intermediate with significant industrial use, particularly in the agrochemical sector. Its high acute toxicity via oral, dermal, and inhalation routes necessitates stringent safety protocols during handling and use. The primary mechanisms of its biological activity and toxicity are linked to its role as a precursor to ALS-inhibiting herbicides and the potential for metabolic release of cyanide, which disrupts cellular respiration. A thorough understanding of its properties and hazards, as outlined in this guide, is crucial for ensuring the safety of researchers and workers and for mitigating environmental risks.

References

- 1. Imidazolinones, herbicides, acetolactase synthase, herbicide, injury, damage, symptoms [ptrpest.com]

- 2. echemi.com [echemi.com]

- 3. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Chromosome Aberration Test — MB Biosciences [mbbiosciences.com]

- 9. Imidazolinone-tolerant crops: history, current status and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. litfl.com [litfl.com]

- 12. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 16. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. oecd.org [oecd.org]

- 19. Ames test - Wikipedia [en.wikipedia.org]

- 20. microbiologyinfo.com [microbiologyinfo.com]

- 21. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 22. catalog.labcorp.com [catalog.labcorp.com]

Technical Guide: Solubility of 1,1,2-Tribromoethane in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 1,1,2-Tribromoethane in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes predicted qualitative solubility based on established chemical principles and provides a detailed experimental protocol for the precise determination of its solubility.

Predicted Qualitative Solubility of this compound

This compound (C₂H₃Br₃) is a halogenated hydrocarbon. Its solubility in organic solvents is governed by the principle of "like dissolves like." As a relatively non-polar molecule, it is expected to be readily soluble in non-polar and weakly polar organic solvents. Halogenated alkanes tend to dissolve in organic solvents because the intermolecular forces (van der Waals and dipole-dipole interactions) formed between the solute and solvent are comparable in strength to those broken within the separate components[1]. Its miscibility with water is very low[2].

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by solvent class.

| Solvent Class | Solvent Name | Chemical Formula | Polarity | Predicted Solubility |

| Alcohols | Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | |

| Isopropanol | C₃H₇OH | Polar Protic | Soluble | |

| Ketones | Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Methyl Ethyl Ketone | C₄H₈O | Polar Aprotic | Miscible | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible | |

| Halogenated | Chloroform | CHCl₃ | Weakly Polar | Miscible |

| Solvents | Dichloromethane | CH₂Cl₂ | Weakly Polar | Miscible |

| Carbon Tetrachloride | CCl₄ | Non-Polar | Miscible | |

| Aromatic | Benzene | C₆H₆ | Non-Polar | Miscible |

| Hydrocarbons | Toluene | C₇H₈ | Non-Polar | Miscible |

| Alkanes | n-Hexane | C₆H₁₄ | Non-Polar | Soluble |

| Heptane | C₇H₁₆ | Non-Polar | Soluble |

Note: This table is based on general principles of chemical solubility. For precise quantitative data, experimental determination is required as outlined in the protocol below.

Experimental Protocol: Determination of Solubility via Static Equilibrium Shake-Flask Method

This protocol details the most common and reliable method for determining the equilibrium solubility of a liquid solute, like this compound, in an organic solvent. The "shake-flask" method ensures that the solvent becomes saturated with the solute, after which the concentration in the liquid phase is quantified.

Principle

An excess amount of the solute (this compound) is added to the solvent of interest in a sealed container. The mixture is agitated at a constant temperature for an extended period to ensure that thermodynamic equilibrium is reached, creating a saturated solution with an undissolved phase of the solute. After equilibration, the saturated solution is separated from the excess solute, and its concentration is determined using a suitable analytical technique, such as gas chromatography.

Materials and Reagents

-

Solute: this compound (purity >99%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Internal Standard: A non-reactive compound with a distinct retention time from the solute and solvent (e.g., 1,2-Dibromopropane for GC analysis).

-

Reagents for GC: High-purity carrier gas (e.g., Nitrogen or Helium).

Apparatus

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials or flasks with airtight, chemically resistant caps (e.g., PTFE-lined screw caps)

-

Constant temperature orbital shaker or water bath

-

Calibrated positive displacement micropipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD), suitable for halogenated compounds, or a Flame Ionization Detector (FID).

-

Appropriate GC column (e.g., DB-Select 624 UI or similar)[3].

Experimental Workflow

References

An In-depth Technical Guide to the Thermochemical Data and Stability of 1,1,2-Tribromoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data and stability profile of 1,1,2-tribromoethane (C₂H₃Br₃). The information is compiled from various scientific databases and literature sources to support research, development, and safety assessments involving this compound.

Thermochemical Data

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₃Br₃ | - |

| Molecular Weight | 266.76 g/mol | [1] |

| CAS Number | 78-74-0 | [2] |

| Boiling Point | 187-190 °C at 721 mmHg | [2] |

| Density | 2.61 g/mL at 25 °C | [2] |

| Refractive Index | 1.593 at 20 °C | [2] |

| Enthalpy of Vaporization (ΔvapH) | 50.5 kJ/mol at 383 K | [3] |

| Enthalpy of Fusion (ΔfusH) | 9.11 kJ/mol at 244 K | [3] |

| Enthalpy of Formation (Gas, ΔfH°) (Theoretical) | -12.55 kJ/mol |

Stability and Decomposition

This compound is a halogenated hydrocarbon and its stability is influenced by factors such as temperature, light, and the presence of other chemical agents.

General Stability:

-

This compound is generally stable under standard laboratory conditions.

-

It is incompatible with strong bases and oxidizing agents.

-

Decomposition can be initiated by heat or light.

Decomposition Pathway: The primary decomposition pathway for this compound, particularly in the presence of a base or at elevated temperatures, is dehydrobromination. This elimination reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, leading to the formation of a double bond. A known application of this reaction is the synthesis of 1,1-dibromoethylene from this compound.[7]

A probable decomposition mechanism is the E2 (bimolecular elimination) reaction, especially in the presence of a strong, non-hindered base. The reaction proceeds in a single concerted step where the base abstracts a proton from the carbon adjacent to the one bearing two bromine atoms, simultaneously with the departure of a bromide ion and the formation of the double bond.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 78-74-0 [chemicalbook.com]

- 3. Ethane, 1,1,2-tribromo- [webbook.nist.gov]

- 4. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. Ethane, 1,1,2-tribromo- [webbook.nist.gov]

- 6. Ethane, 1,1,2-tribromo- [webbook.nist.gov]

- 7. WO2015166961A1 - this compound production method - Google Patents [patents.google.com]

A Historical Technical Guide to 1,1,2-Tribromoethane in Industry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical industrial applications of 1,1,2-tribromoethane. Primarily used as a chemical intermediate, its main role was in the synthesis of 1,1-dibromoethylene, a monomer with applications in various specialized fields. This document details the available data on its properties, historical production methods, and the industrial processes it was a part of. It also discusses the eventual decline of its use, contextualized by regulatory changes and the emergence of alternative technologies.

Introduction

This compound (CAS No. 78-74-0) is a dense, non-flammable halogenated hydrocarbon. While it has seen limited direct application, its historical significance lies in its role as a precursor in chemical manufacturing. This guide will explore the industrial journey of this compound, from its synthesis to its downstream applications and eventual obsolescence in large-scale manufacturing.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in industrial processes, including reaction conditions and separation techniques.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₃Br₃ | [1][2] |

| Molecular Weight | 266.76 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 2.61 g/mL at 25 °C | [3][4] |

| Boiling Point | 187-190 °C at 721 mm Hg | [3][4] |

| Melting Point | -29.3 °C | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Vapor Pressure | 0.969 mmHg at 25 °C | [4] |

| Refractive Index | n20/D 1.593 | [3][4] |

| Water Solubility | Insoluble |

Historical Industrial Applications

The predominant historical industrial application of this compound was as a chemical intermediate in the production of 1,1-dibromoethylene (vinylidene bromide).

Synthesis of 1,1-Dibromoethylene

1,1-Dibromoethylene was synthesized via the dehydrobromination of this compound. This elimination reaction was a key industrial process for producing a valuable monomer.

A generalized workflow for this process is illustrated in the following diagram:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Environmental Fate and Transport of 1,1,2-Tribromoethane

Disclaimer: Direct experimental data on the environmental fate and transport of this compound is limited in publicly available literature. Therefore, this guide utilizes its known physicochemical properties and draws analogies from structurally similar compounds, such as 1,2-Dibromoethane (EDB) and 1,1,2-Trichloroethane, to predict its environmental behavior. Standardized experimental protocols are provided as a framework for generating specific data for this compound.

Introduction

This compound (CH₂BrCHBr₂) is a halogenated hydrocarbon.[1][2] Understanding its environmental fate and transport is crucial for assessing its potential environmental impact and persistence. This guide provides a comprehensive overview of its expected behavior in various environmental compartments, including soil, water, and air.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. The available data for this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₃Br₃ | [1][3] |

| Molar Mass | 266.76 g/mol | [3] |

| Density | 2.61 g/mL at 25 °C | [4] |

| Boiling Point | 187-190 °C at 721 mm Hg | [4] |

| Appearance | Colorless to almost colorless clear liquid | |

| Water Solubility | Information not available; expected to be low | |

| Vapor Pressure | Information not available; expected to be low to moderate | |

| Henry's Law Constant | Information not available | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | Information not available; estimated to be moderate | |

| Log K_oc_ (Soil Organic Carbon-Water Partition Coefficient) | Information not available; estimated to be moderate |

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes.

Abiotic Degradation

Hydrolysis: this compound is expected to undergo hydrolysis, a reaction with water that can lead to the formation of alcohols and hydrogen bromide. The rate of hydrolysis for halogenated alkanes is dependent on the carbon-halogen bond strength, with weaker bonds leading to faster reactions.[5][6] The C-Br bond is weaker than the C-Cl bond, suggesting that this compound would hydrolyze faster than its chlorinated analogue, 1,1,2-trichloroethane. However, without experimental data, the exact rate is unknown. For a similar compound, 1,2-dibromoethane, the hydrolytic half-life is reported to be long, ranging from 2.5 to 13.2 years, suggesting that hydrolysis is a slow degradation process for such compounds.[7]

Photolysis: Direct photolysis of halogenated alkanes in the troposphere is generally not a significant degradation pathway.[7] However, they can react with hydroxyl radicals (•OH) in the atmosphere. The atmospheric half-life of 1,1,2-trichloroethane due to reaction with hydroxyl radicals is about 2 months, suggesting that this compound would have a similar, relatively short atmospheric persistence.[8]

Biotic Degradation

The biodegradation of halogenated hydrocarbons can occur under both aerobic and anaerobic conditions.

Aerobic Biodegradation: Under aerobic conditions, microorganisms can degrade halogenated alkanes. For instance, Mycobacterium sp. has been shown to utilize 1,2-dibromoethane as a sole carbon and energy source.[9] It is plausible that similar microbial pathways could exist for the degradation of this compound. The degradation would likely proceed through initial dehalogenation steps.

Anaerobic Biodegradation: In anaerobic environments, such as saturated soils and sediments, reductive dehalogenation is a key degradation mechanism for halogenated compounds. Studies on 1,2-dibromoethane have shown that it can be biodegraded under anaerobic conditions by microbial consortia that include facultative anaerobes and anaerobic bacteria like Desulfovibrio.[9][10] A similar process of reductive debromination is expected for this compound.

Environmental Persistence

The overall persistence of this compound in the environment will be a function of the rates of all degradation and transport processes. Based on the slow hydrolysis and potential for microbial degradation, its persistence in soil and groundwater could be significant, potentially on the order of months to years, particularly in anaerobic environments where degradation rates can be slower. Pesticide half-lives are often categorized as low (<16 days), moderate (16-59 days), and high (>60 days), and based on analogous compounds, this compound would likely fall into the moderate to high persistence categories in soil and water.[11]

Environmental Transport

Volatilization

The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant. While no experimental value is available for this compound, its relatively high boiling point suggests a lower volatility compared to smaller halogenated alkanes. However, for similar compounds like 1,2-dibromoethane, volatilization is considered the most important removal process from surface waters.[7] Therefore, volatilization from surface water and moist soil surfaces is expected to be a significant transport pathway for this compound.

Sorption

The sorption of organic compounds to soil and sediment is largely governed by their affinity for organic carbon, quantified by the soil organic carbon-water partition coefficient (Koc).[12][13] For nonpolar organic compounds, Koc is a key parameter in determining their mobility in the subsurface.[12] Although a Koc value for this compound is not available, based on its structure, it is expected to have a moderate affinity for organic matter. This would result in some retardation of its movement in soil and groundwater, but it would still be considered mobile. For a related compound, 1,2-dibromoethane, a small fraction has been observed to sorb strongly to soil micropores, leading to long-term persistence and slow leaching to groundwater.[7]

Leaching

Due to its expected moderate sorption and potential persistence, this compound is likely to leach from the soil surface and contaminate groundwater, particularly in soils with low organic matter content.

Table 2: Summary of Environmental Fate and Transport of this compound

| Process | Environmental Compartment | Expected Significance | Notes |

| Hydrolysis | Water | Low to Moderate | Expected to be a slow process. |

| Photolysis | Atmosphere | Moderate | Primarily through reaction with hydroxyl radicals. |

| Aerobic Biodegradation | Soil, Water | Moderate | Dependent on the presence of adapted microbial populations. |

| Anaerobic Biodegradation | Soil, Sediment, Groundwater | Moderate | Reductive dehalogenation is the likely pathway. |

| Volatilization | Water to Air, Soil to Air | High | A major transport pathway from surface environments. |

| Sorption | Soil, Sediment | Moderate | Will retard movement but the compound is still expected to be mobile. |

| Leaching | Soil to Groundwater | High | Potential for groundwater contamination. |

Experimental Protocols

To obtain definitive data on the environmental fate and transport of this compound, specific laboratory studies are required. The following sections outline detailed methodologies for key experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[14][15][16]

Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test System: In sealed, sterile glass vessels, add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit.

-

Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 25 °C).

-

Sampling: At predetermined time intervals, sacrifice replicate vessels and extract the contents with a suitable organic solvent (e.g., hexane).

-

Analysis: Analyze the extracts for the concentration of this compound using gas chromatography with a suitable detector (e.g., electron capture detector - ECD or mass spectrometer - MS).

-

Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the resulting line will give the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated as ln(2)/k.

Aerobic and Anaerobic Biodegradation in Soil (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of this compound biodegradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Collection and Characterization: Collect fresh soil from a relevant site. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Microcosm Setup:

-

Aerobic: Place a known weight of soil (e.g., 50 g) into biometer flasks. Adjust the moisture content to 40-60% of the water-holding capacity. Spike the soil with a known concentration of ¹⁴C-labeled this compound. The flasks are continuously flushed with humidified, CO₂-free air, which then passes through a trap for ¹⁴CO₂ (e.g., a sodium hydroxide solution).

-

Anaerobic: Place soil into sealed flasks and saturate with deoxygenated water. Purge the headspace with an inert gas (e.g., nitrogen). Spike with ¹⁴C-labeled this compound.

-

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25 °C).

-

Sampling and Analysis:

-

Mineralization: At regular intervals, analyze the CO₂ traps from the aerobic microcosms for ¹⁴CO₂ using liquid scintillation counting.

-

Parent Compound and Metabolites: At specific time points, sacrifice replicate microcosms. Extract the soil with an appropriate solvent and analyze for the parent compound and potential transformation products using GC-MS or LC-MS.

-

Non-extractable Residues: Determine the amount of ¹⁴C remaining in the soil after extraction by combustion analysis.

-

-

Data Analysis: Calculate the percentage of applied radioactivity that is mineralized, transformed into metabolites, and bound as non-extractable residues over time. Determine the degradation half-life.

Soil Sorption Coefficient (Koc) Determination (Adapted from OECD Guideline 106)

Objective: To determine the adsorption/desorption behavior of this compound on different soil types.

Methodology:

-

Soil Selection: Select a range of soils with varying organic carbon content and texture.

-

Batch Equilibrium Experiment:

-

Prepare a series of aqueous solutions of this compound of known concentrations.

-

Add a known mass of soil to each solution in a centifuge tube.

-

Agitate the tubes at a constant temperature until equilibrium is reached (determined in preliminary studies).

-

Separate the soil and aqueous phases by centrifugation.

-

-

Analysis: Measure the concentration of this compound in the aqueous phase. The amount sorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations.

-

Data Analysis:

-

Calculate the soil-water partition coefficient (Kd) as the ratio of the concentration in soil to the concentration in water at equilibrium.

-

Normalize Kd to the organic carbon content (f_oc) of the soil to obtain Koc (Koc = Kd / f_oc).[13]

-

Visualizations

Environmental Fate and Transport Pathways

Caption: Generalized environmental fate and transport pathways for this compound.

Postulated Biodegradation Pathway

Caption: Postulated aerobic and anaerobic biodegradation pathways for this compound.

Experimental Workflow for Biodegradation Study

Caption: Experimental workflow for a soil microcosm biodegradation study.

References

- 1. Ethane, 1,1,2-tribromo- [webbook.nist.gov]

- 2. This compound | C2H3Br3 | CID 66222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 78-74-0 [chemicalbook.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. eurochlor.org [eurochlor.org]

- 9. Aerobic and Anaerobic Biodegradation of 1,2-Dibromoethane by a Microbial Consortium under Simulated Groundwater Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aerobic and Anaerobic Biodegradation of 1,2-Dibromoethane by a Microbial Consortium under Simulated Groundwater Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. npic.orst.edu [npic.orst.edu]

- 12. log KOC - ECETOC [ecetoc.org]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. OECD Guidelines for the Testing of Chemicals, Section 3 | OECD [oecd.org]

- 16. oecd.org [oecd.org]

Toxicological Profile of 1,1,2-Tribromoethane: An In-depth Technical Guide

Disclaimer: Direct experimental toxicological data for 1,1,2-Tribromoethane is limited in publicly available literature. This guide provides a comprehensive overview based on the toxicological profiles of structurally analogous halogenated hydrocarbons, such as 1,1,2-trichloroethane and other brominated alkanes. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with consideration of the surrogate nature of the data.

Executive Summary

This compound (CAS RN 78-74-0) is a halogenated hydrocarbon whose toxicological properties are not extensively characterized. Based on data from analogous compounds, it is anticipated to be harmful if swallowed and to cause irritation to the skin, eyes, and respiratory system. The primary mechanism of toxicity for similar halogenated alkanes involves metabolic activation by cytochrome P450 (CYP450) enzymes and subsequent conjugation with glutathione (GSH), leading to the formation of reactive electrophilic intermediates. These intermediates have the potential to bind to cellular macromolecules, including DNA, which can result in genotoxicity and potential carcinogenicity. This guide summarizes the anticipated toxicological profile of this compound, details relevant experimental protocols for its assessment, and provides visual representations of the likely metabolic pathways and experimental workflows.

Acute Toxicity

| Compound | CAS RN | Route | Species | LD50/LC50 | Reference |

| 1,1,2-Trichloroethane | 79-00-5 | Oral | Rat | 580 mg/kg | RTECS |

| 1,1,2-Trichloroethane | 79-00-5 | Inhalation | Rat | 2000 ppm/4H | RTECS |

| 1,1,2-Trichloroethane | 79-00-5 | Dermal | Rabbit | 3730 mg/kg | RTECS |

| 1,2-Dibromoethane | 106-93-4 | Oral | Rat | 146 mg/kg | RTECS |

| 1,2-Dibromoethane | 106-93-4 | Inhalation | Rat | 200 ppm/4H | RTECS |

Genotoxicity

Based on studies of analogous halogenated hydrocarbons, this compound is predicted to have genotoxic potential. The metabolic activation to reactive intermediates is a key step in the manifestation of these effects. Key in vitro assays for assessing genotoxicity are the Ames test (bacterial reverse mutation assay) and the in vitro chromosomal aberration test.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay determines if the test chemical can induce reverse mutations, restoring the ability of the bacteria to grow on an amino acid-deficient medium.

In Vitro Mammalian Chromosomal Aberration Test

This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells. It is a critical component of genotoxicity testing, providing insight into clastogenic effects.

Metabolism and Proposed Mechanism of Toxicity

The toxicity of many halogenated hydrocarbons is intrinsically linked to their metabolism. A proposed metabolic pathway for this compound, based on analogous compounds, involves two main phases.

Phase I: Cytochrome P450-mediated Oxidation

It is hypothesized that this compound is initially metabolized by CYP450 enzymes, primarily in the liver. This oxidative process can lead to the formation of a reactive aldehyde intermediate.

Phase II: Glutathione Conjugation

The reactive intermediate can then be conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). While often a detoxification pathway, for certain halogenated alkanes, the resulting GSH conjugate can be further processed to form a highly reactive episulfonium ion. This electrophilic species can readily form adducts with cellular nucleophiles, including DNA, leading to mutations and other forms of genotoxicity.

Proposed metabolic activation pathway for this compound.

Experimental Protocols

Ames Test (OECD 471)

Objective: To determine the potential of this compound to induce gene mutations in bacteria.

Methodology:

-

Bacterial Strains: A minimum of five strains are typically used, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA) or a fifth S. typhimurium strain (e.g., TA102).

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with a CYP450 inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

-

Procedure (Plate Incorporation Method):

-

A mixture of the bacterial tester strain, the test article at various concentrations, and, if required, the S9 mix is prepared.

-

This mixture is combined with molten top agar and poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.

Workflow for the Ames Test (OECD 471).

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese hamster ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a continuous duration (e.g., 18-24 hours) in the absence of S9.

-

Following the exposure period, the cells are washed and incubated in fresh medium.

-

A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Chromosomes are stained (e.g., with Giemsa).

-

-

Data Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). The frequency of aberrant cells is calculated for each concentration and compared to the solvent control. A substance is considered clastogenic if it produces a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations or a reproducible and significant positive response at one or more concentrations.

Methodological & Application

Application Notes and Protocols for the Use of 1,1,2-Tribromoethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 1,1,2-tribromoethane, a versatile reagent primarily utilized as a precursor for the synthesis of valuable vinyl halides. The protocols detailed herein are based on established principles of organic chemistry and provide methodologies for key transformations.

Overview of Synthetic Applications

This compound (CAS No. 78-74-0) is a halogenated hydrocarbon that serves as a key starting material in organic synthesis, particularly in the preparation of vinyl bromide and 1,1-dibromoethylene. These products are important monomers and intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals. The primary transformation involving this compound is the base-mediated elimination of hydrogen bromide (HBr), a reaction that can be controlled to selectively yield either the mono- or di-elimination product.

The dehydrobromination reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which is favored by the use of strong, sterically hindered bases and less polar solvents. Factors such as the choice of base, solvent, temperature, and the presence of a phase-transfer catalyst can significantly influence the reaction's outcome and selectivity.

Synthesis of 1,1-Dibromoethylene via Dehydrobromination

1,1-Dibromoethylene is a valuable synthetic intermediate. It can be prepared from this compound through a dehydrobromination reaction.[1]

Reaction Principle:

The reaction involves the elimination of one molecule of hydrogen bromide from this compound, facilitated by a strong base. The regioselectivity of the elimination is dictated by the acidity of the protons and the stability of the resulting alkene. The proton on the carbon bearing two bromine atoms is more acidic, leading to the preferential formation of 1,1-dibromoethylene.

Experimental Protocol: General Procedure for Dehydrobromination

This protocol is a general representation of a base-mediated dehydrobromination and can be adapted for the synthesis of 1,1-dibromoethylene from this compound.

Materials:

-

This compound

-

Potassium hydroxide (KOH) or other strong base

-

Ethanol or other suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as ethanol.

-

Add a stoichiometric excess of a strong base, such as potassium hydroxide. The use of ethanolic potassium hydroxide is common for promoting elimination reactions.[2]

-

Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain 1,1-dibromoethylene.

Quantitative Data (Illustrative)

| Parameter | Value | Reference |

| Reactant | This compound | General Knowledge |

| Base | Potassium Hydroxide | [2][3] |

| Solvent | Ethanol | [2] |

| Temperature | Reflux | [3] |

| Typical Yield | Moderate to High | Varies with conditions |

Note: Specific quantitative data from literature for this exact transformation is sparse in the provided search results. The table is illustrative based on general dehydrobromination procedures.

Synthesis of Vinyl Bromide via Selective Dehydrobromination

Vinyl bromide is another important monomer that can be synthesized from a dibromoethane precursor. While typically prepared from 1,2-dibromoethane, the selective dehydrobromination of this compound could theoretically yield vinyl bromide, although this is a less common route. The pyrolysis of 1,1-dibromoethane has been shown to produce vinyl bromide and hydrogen bromide.[4]

Reaction Principle:

Achieving selective mono-dehydrobromination to yield vinyl bromide from this compound requires careful control of reaction conditions to prevent the second elimination that would lead to bromoacetylene. This can be challenging due to the reactivity of the intermediate vinyl bromide.

Experimental Protocol: Pyrolytic Elimination (Conceptual)

Based on the pyrolysis of similar compounds, a gas-phase elimination could be employed.

Apparatus:

-

Tube furnace

-

Quartz reaction tube

-

System for introducing the reactant

-

Trapping system for the products

Procedure:

-

Set up a tube furnace with a quartz reaction tube.

-

Heat the furnace to the desired pyrolysis temperature (e.g., 400-500 °C).

-

Introduce this compound into the hot zone of the reaction tube at a controlled rate, typically carried by an inert gas stream (e.g., nitrogen).

-

The products, vinyl bromide and HBr, are passed through a condenser and collected in a cold trap.

-

The collected mixture can then be neutralized and the vinyl bromide purified by distillation.

Quantitative Data (from pyrolysis of 1,1-dibromoethane)

| Parameter | Value | Reference |

| Reactant | 1,1-Dibromoethane | [4] |

| Reaction Type | Thermal Decomposition | [4] |

| Temperature | ~415.5 °C | [4] |

| Products | Vinyl Bromide, HBr | [4] |

| Kinetics | First-order | [4] |

Phase-Transfer Catalysis in Dehydrobromination Reactions

Phase-transfer catalysis (PTC) can be a highly effective method for conducting dehydrobromination reactions, especially when dealing with a solid base (like KOH) and an organic substrate.

Principle of PTC:

A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion (or other basic anion) from the aqueous or solid phase into the organic phase where the this compound is dissolved. This increases the reaction rate and allows for milder reaction conditions.

Illustrative Workflow for PTC Dehydrobromination

Caption: Workflow of a phase-transfer catalyzed dehydrobromination.

Experimental Protocol: PTC Dehydrobromination

Materials:

-

This compound

-

Aqueous solution of a strong base (e.g., 50% NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

-

Organic solvent (e.g., toluene or dichloromethane)

Procedure:

-

In a round-bottom flask, combine this compound, the organic solvent, and the phase-transfer catalyst (typically 1-5 mol%).

-

With vigorous stirring, add the concentrated aqueous base solution.

-

Maintain the reaction at a controlled temperature (e.g., room temperature to gentle reflux) and monitor its progress.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water to remove the catalyst and any remaining base.

-

Dry the organic layer, remove the solvent, and purify the product as described previously.

Reaction Mechanisms

The dehydrobromination of this compound is a classic example of an elimination reaction.

E2 Elimination Pathway

Caption: The concerted E2 mechanism for dehydrobromination.

Note: The DOT language does not support complex chemical drawings. The diagram above illustrates the logical flow of the E2 mechanism.

The E2 mechanism is a one-step process where the base abstracts a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. This mechanism is favored by strong, non-polarizable bases and is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group.

Conclusion

This compound is a valuable C2 building block, primarily serving as a precursor to 1,1-dibromoethylene and potentially vinyl bromide through base-mediated dehydrobromination. The selection of reaction conditions, including the base, solvent, and the use of techniques like phase-transfer catalysis, is crucial for achieving high yields and selectivity. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors. Further optimization may be required for specific applications.

References

- 1. WO2015166961A1 - this compound production method - Google Patents [patents.google.com]

- 2. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Gas-phase eliminations. Part XIII. The pyrolysis of 1,1- and 1,2-dibromoethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 1,1,2-Tribromoethane as a Potential Reagent for Bromination

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Tribromoethane (CHBr₂CH₂Br) is a halogenated hydrocarbon that, while not a conventional choice, presents theoretical potential as a brominating agent in organic synthesis. Its structure, featuring three bromine atoms, suggests it could serve as a source of electrophilic or radical bromine under specific reaction conditions. The presence of two bromine atoms on a single carbon (a gem-dibromide) and one on an adjacent carbon (a vicinal bromide) offers unique reactivity that could be harnessed for bromination reactions.

These application notes provide an overview of the potential applications of this compound in bromination, alongside detailed protocols for standard bromination reactions of key substrate classes relevant to pharmaceutical and chemical research. While direct, validated protocols for this compound are not widely available in scientific literature, this document offers a framework for its potential use, based on established bromination mechanisms, and highlights the necessary considerations for adapting such methods.

Chemical Properties and Safety Information

A clear understanding of the physicochemical properties and safety hazards of this compound is crucial before its use in any experimental setting.

| Property | Value | Reference |

| Molecular Formula | C₂H₃Br₃ | [1][2] |

| Molecular Weight | 266.76 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 188 °C | [5] |

| Density | 2.62 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water | [6] |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Potential Applications in Bromination